An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzyl Chloride
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl chloride (CAS No. 352-11-4), also known as α-chloro-4-fluorotoluene, is a pivotal organofluorine compound widely utilized as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a reactive benzylic chloride and a fluorine-substituted aromatic ring, makes it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.[2] The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of target molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 4-fluorobenzyl chloride, detailed experimental protocols for its synthesis and key reactions, and essential safety information to support its effective and safe application in research and development.
Physical and Chemical Properties
4-Fluorobenzyl chloride is a colorless to pale yellow liquid at room temperature with a pungent odor.[3] It is characterized by the following physicochemical properties:
Table 1: Physical Properties of 4-Fluorobenzyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClF | [1] |
| Molecular Weight | 144.57 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | -18 °C | [1] |
| Boiling Point | 185 °C (at 760 mmHg) | [1] |
| 82 °C (at 26 mmHg) | ||
| Density | 1.207 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.513 | |
| Flash Point | 72 °C (161.6 °F) - closed cup |
Solubility
4-Fluorobenzyl chloride exhibits solubility characteristics typical of a moderately polar organic compound. It is generally soluble in common organic solvents and has limited solubility in water.
Table 2: Solubility of 4-Fluorobenzyl Chloride
| Solvent | Solubility | Reference(s) |
| Water | 417 mg/L (temperature not stated) | [4] |
| Benzene | Soluble | [3] |
| Toluene | Soluble | [3] |
| Chloroform | Slightly Soluble | [4] |
| Hexanes | Slightly Soluble | [4] |
| Ethanol | Miscible | [5][6] |
| Acetone | Miscible | [5][6] |
| Diethyl Ether | Miscible | [5][6] |
| Tetrahydrofuran (THF) | Soluble | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |
| N,N-Dimethylformamide (DMF) | Soluble | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-fluorobenzyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.36 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 7.04 (t, J = 8.4 Hz, 2H, Ar-H), 4.56 (s, 2H, CH₂Cl).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 162.6 (d, J = 243 Hz, C-F), 133.4 (s, C), 130.5 (d, J = 8.6 Hz, CH), 115.7 (d, J = 22 Hz, CH), 45.5 (s, CH₂Cl).[1]
Mass Spectrometry (MS)
-
GC-MS (EI, 70 eV) m/z (%): 144 ([M]⁺, 100), 109 ([M-Cl]⁺, 100), 83 (100), 145 ([M+H]⁺, 77), 57 (76), 63 (53), 89 (36), 51 (29), 127 ([M-F]⁺, 1).[1]
Infrared (IR) Spectroscopy
-
C-H stretch (aromatic): 3100-3000 cm⁻¹[7]
-
C-H stretch (aliphatic, -CH₂Cl): 3000–2850 cm⁻¹[7]
-
C=C stretch (aromatic): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[7]
-
C-F stretch: ~1230 cm⁻¹ (strong)
-
C-Cl stretch: 850-550 cm⁻¹[7]
-
-CH₂- wag (-CH₂X): 1300-1150 cm⁻¹[7]
Chemical Reactivity and Applications
The reactivity of 4-fluorobenzyl chloride is dominated by the lability of the benzylic chloride, making it an excellent electrophile for nucleophilic substitution reactions.[2] This property is widely exploited in the synthesis of a diverse range of compounds.
Nucleophilic Substitution Reactions
4-Fluorobenzyl chloride readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce the 4-fluorobenzyl moiety.[2]
The reaction with primary and secondary amines yields the corresponding N-(4-fluorobenzyl)amines, which are important intermediates in medicinal chemistry.
In the presence of a base, alcohols react with 4-fluorobenzyl chloride to form 4-fluorobenzyl ethers. This reaction is a valuable method for protecting hydroxyl groups in multi-step syntheses.[8]
Experimental Protocols
Synthesis of 4-Fluorobenzyl Chloride from 4-Fluorobenzyl Alcohol
This method involves the conversion of the alcohol to the chloride using benzoyl chloride in the presence of a catalyst.
Materials:
-
4-Fluorobenzyl alcohol
-
Benzoyl chloride
-
1-Pyrrolidinecarboxaldehyde (FPyr)
-
1,4-Dioxane
-
Diethyl ether (Et₂O)
-
n-Pentane (nPen)
-
Silica gel for column chromatography
Procedure: [1]
-
In a sealed tube, dissolve 4-fluorobenzyl alcohol (1.0 equiv) and 1-pyrrolidinecarboxaldehyde (10 mol%) in 1,4-dioxane to make a 2 M solution.
-
Add benzoyl chloride (1.2 equiv) to the solution.
-
Heat the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by ¹H NMR to confirm full conversion.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of diethyl ether and n-pentane (5:95) as the eluent to afford 4-fluorobenzyl chloride as a colorless oil (Typical yield: ~74%).
Synthesis of N-(4-Fluorobenzyl)amines
The following is a general procedure for the N-alkylation of a primary amine with 4-fluorobenzyl chloride.
Materials:
-
Primary amine
-
4-Fluorobenzyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure: [9]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzyl chloride (1.1 equiv) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Toxicological and Safety Information
4-Fluorobenzyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
GHS Classification: Flammable liquid (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Harmful if swallowed.[7]
-
Hazard Statements: Combustible liquid. Causes severe skin burns and eye damage. Harmful if swallowed.[7][10]
-
Signal Word: Danger
Toxicological Data
Quantitative toxicological data for 4-fluorobenzyl chloride is not extensively available in public literature. However, based on its classification as a corrosive substance, acute exposure can cause severe damage to the skin, eyes, and respiratory tract.[10] It is also a lachrymator.[4]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store in a corrosives area. Keep away from incompatible materials such as bases, alcohols, amines, metals, strong acids, and oxidizing agents.[10]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[10]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[10]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[10]
Conclusion
4-Fluorobenzyl chloride is a chemical of significant interest to the research and drug development community due to its versatile reactivity and the beneficial properties imparted by the fluorobenzyl moiety. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory. This guide provides a foundational resource for scientists working with this important synthetic building block.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wiserpub.com [wiserpub.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 10. lobachemie.com [lobachemie.com]
